molecular formula C15H18ClN5 B3019973 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride CAS No. 1030028-56-8

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride

Cat. No. B3019973
CAS RN: 1030028-56-8
M. Wt: 303.79
InChI Key: GQVKGMJUFMUTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also shown potential as a neuroprotective agent, as it can protect neurons from oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride in lab experiments is its specificity towards protein kinase CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride. One of the directions is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new formulations of this compound with improved solubility and bioavailability can also be a future direction of research.

Synthesis Methods

The synthesis method of 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride involves the reaction of 4,7-dichloroquinoline with piperazine in the presence of a base. The resulting product is then treated with 8-methyl-4-oxo-4H-pyrimido[5,4-b]indole to yield 8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride.

Scientific Research Applications

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies as an inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

8-methyl-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5.ClH/c1-10-2-3-12-11(8-10)13-14(19-12)15(18-9-17-13)20-6-4-16-5-7-20;/h2-3,8-9,16,19H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKGMJUFMUTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.